
N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an isoxazole ring and a hydroxybutyl side chain, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide typically involves multiple steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide is usually generated in situ from a hydroxylamine and a chlorinated compound under basic conditions.
-
Attachment of the Hydroxybutyl Side Chain: : The hydroxybutyl side chain can be introduced through a Grignard reaction, where a suitable butyl halide reacts with the isoxazole intermediate in the presence of magnesium and an ether solvent.
-
Formation of the Benzamide Core: : The final step involves the coupling of the isoxazole intermediate with 2,6-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
-
Oxidation: : The hydroxy group in the hydroxybutyl side chain can undergo oxidation to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution: : The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups.
科学的研究の応用
Chemistry
In chemistry, N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition and activation.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in manufacturing and materials science.
作用機序
The mechanism of action of N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxybutyl side chain and isoxazole ring may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a hydroxybutyl side chain, an isoxazole ring, and a dimethoxybenzamide core. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C16H20N2O5 |
|---|---|
分子量 |
320.34 g/mol |
IUPAC名 |
N-[3-(3-hydroxybutan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H20N2O5/c1-9(10(2)19)11-8-14(23-18-11)17-16(20)15-12(21-3)6-5-7-13(15)22-4/h5-10,19H,1-4H3,(H,17,20) |
InChIキー |
UVLBWMAHZXXFNU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


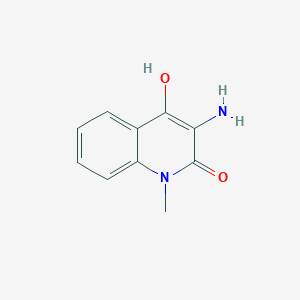
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
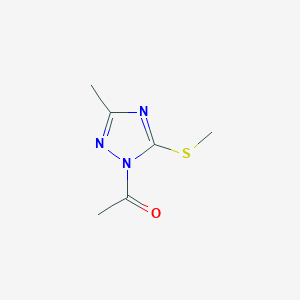

![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)
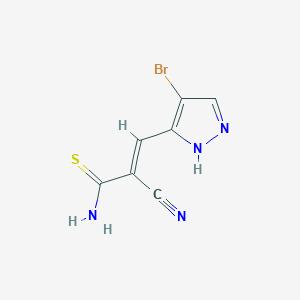

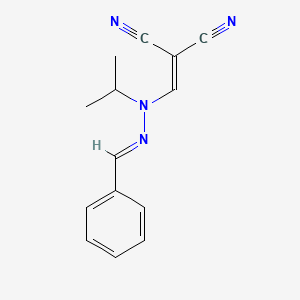
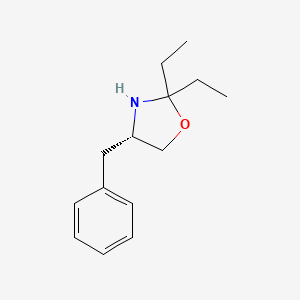
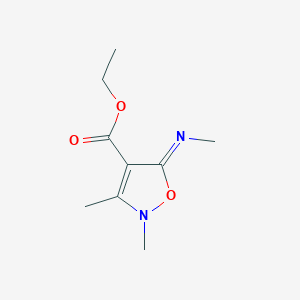
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione](/img/structure/B12869615.png)


![4-Ethoxybenzo[d]oxazole-2-carbonitrile](/img/structure/B12869624.png)
